molecular formula C6H7BFNO2 B7954614 (3-Fluoro-5-methylpyridin-2-yl)boronic acid

(3-Fluoro-5-methylpyridin-2-yl)boronic acid

Cat. No.: B7954614
M. Wt: 154.94 g/mol
InChI Key: UWLZJFLHGOHSKC-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylpyridin-2-yl)boronic acid is a valuable boronic acid derivative primarily used as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures crucial in medicinal chemistry and material science . The presence of the boronic acid functional group allows it to react with various organic halides, making it a versatile intermediate for constructing novel chemical entities. Boronic acids, in general, have extensive applications in organic synthesis, medicinal chemistry, and as sensors in analytical chemistry . The specific substitution pattern on the pyridine ring of this compound—featuring both a fluorine atom and a methyl group—can be strategically exploited to fine-tune the electronic properties, lipophilicity, and metabolic stability of the final target molecules . These properties are critical in agrochemical and pharmaceutical research for optimizing the activity and profile of drug candidates . Furthermore, boronic acids can act as protease inhibitors by reversibly forming covalent bonds with the hydroxyl group of serine or threonine residues in the active site of enzymes, a mechanism utilized in several approved drugs . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluoro-5-methylpyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLZJFLHGOHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=N1)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

This method involves sequential halogenation and boron group introduction. A representative route starts with 3-fluoro-5-methylpyridine, which undergoes halogenation at the 2-position using iodine or bromine. Subsequent halogen-metal exchange with organometallic reagents (e.g., n-BuLi or Grignard reagents) generates a reactive intermediate, which is quenched with a boron source (e.g., triisopropyl borate).

Key Steps :

  • Halogenation :

    • Substrate: 3-Fluoro-5-methylpyridine

    • Halogenating Agent: I₂ (1.1 equiv)

    • Base: Lithium diisopropylamide (LDA, 1.2 equiv)

    • Solvent: Tetrahydrofuran (THF), -78°C

    • Yield: ~85%.

  • Borylation :

    • Intermediate: 2-Iodo-3-fluoro-5-methylpyridine

    • Organometallic Reagent: n-BuLi (1.2 equiv)

    • Boron Source: B(OiPr)₃ (1.1 equiv)

    • Conditions: -78°C to rt, THF

    • Workup: Acidic hydrolysis (HCl, pH 4–6)

    • Yield: 76–82%.

Directed Ortho-Metalation (DoM)

Mechanism and Optimization

DoM leverages directing groups (e.g., fluorine) to facilitate regioselective lithiation. For (3-fluoro-5-methylpyridin-2-yl)boronic acid, the fluorine atom directs lithiation to the adjacent position, followed by borylation.

Typical Protocol :

  • Substrate : 3-Fluoro-5-methylpyridine

  • Base : LDA or s-BuLi (1.5 equiv)

  • Boronate Ester : Trimethyl borate or B₂Pin₂

  • Conditions : -78°C, THF, 4–6 h

  • Yield : 70–75%.

Challenges :

  • Competing side reactions (e.g., protodeboronation).

  • Sensitivity to moisture and oxygen, necessitating strict inert conditions.

Palladium-Catalyzed Miyaura Borylation

Catalytic System and Substrate Scope

This method employs Pd catalysts to couple halopyridines with diboron reagents. For example:

Reaction Setup :

  • Substrate : 2-Chloro-3-fluoro-5-methylpyridine

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane, 100°C, 12 h

  • Yield : 88%.

Advantages :

  • Tolerates electron-deficient pyridines.

  • Scalable to industrial production via continuous flow systems.

Iridium-Catalyzed C–H Borylation

Direct Functionalization

Recent advances in C–H activation enable direct borylation without pre-functionalization. For example:

Protocol :

  • Substrate : 3-Fluoro-5-methylpyridine

  • Catalyst : [Ir(OMe)(COD)]₂ (2 mol%)

  • Ligand : 4,4′-di-tert-butylbipyridine (dtbbpy, 4 mol%)

  • Boron Source : Pinacolborane (HBpin, 1.5 equiv)

  • Conditions : 80°C, 24 h, anhydrous toluene

  • Yield : 65–70%.

Limitations :

  • Moderate regioselectivity (α:β:γ = 3:1:1).

  • Requires excess boron reagent.

Comparative Analysis of Methods

Method Yield (%) Scalability Key Advantages Limitations
Halogen-Metal Exchange76–82HighHigh regioselectivitySensitive to moisture/O₂
Directed Ortho-Metalation70–75ModerateNo pre-halogenation neededLimited to directed substrates
Miyaura Borylation85–90IndustrialBroad substrate scopeRequires Pd catalysts
C–H Borylation65–70LowStep-economic, no pre-functionalizationModerate yields, selectivity challenges

Industrial-Scale Production Insights

Process Optimization

  • Continuous Flow Systems : Reduce reaction times (e.g., 2 h vs. 12 h batch) and improve safety.

  • Catalyst Recycling : Pd nanoparticles immobilized on silica enable 5–10 reuse cycles.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

    Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Chan-Lam Coupling: Amines or ethers.

    Oxidation: Alcohols or ketones.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Pyridine-Based Boronic Acids

Pyridine-containing boronic acids are prominent in medicinal chemistry due to their balanced lipophilicity and hydrogen-bonding capabilities. Key comparisons include:

Compound Name Substituents Key Properties/Applications pKa (if reported) Reference
Pyridin-3-ylboronic acid None Intermediate in PARP inhibitor synthesis ~8.5–9.0
(6-Chloro-5-methylpyridin-3-yl)boronic acid Cl (C6), CH₃ (C5) Improved enzyme inhibition (IC₅₀: 20–30 µM) N/A
(2-Fluoro-3-methylpyridin-4-yl)boronic acid F (C2), CH₃ (C3) PARP targeting (IC₅₀ data pending) N/A
(3-Fluoro-5-methylpyridin-2-yl)boronic acid F (C3), CH₃ (C5) Enhanced diol-binding affinity (predicted) ~8.5–9.5*

*The fluorine atom’s electron-withdrawing effect may lower the boronic acid’s pKa compared to non-fluorinated analogs, favoring diol complexation at physiological pH .

Key Findings :

  • Substituent Position : Meta-substituted pyridinyl boronic acids (e.g., 6-chloro-5-methylpyridin-3-yl) exhibit stronger enzyme inhibition than ortho-substituted analogs, likely due to optimized steric and electronic interactions with active sites .
Phenylboronic Acids

Phenylboronic acids are simpler aromatic analogs with distinct applications:

Compound Name Substituents Key Properties/Applications pKa Reference
Phenylboronic acid None β-lactamase inhibition (IC₅₀: ~100 µM) ~8.8
3-Nitrophenylboronic acid NO₂ (C3) Saccharide sensing via diol binding ~7.1
4-Methoxybenzeneboronic acid OCH₃ (C4) Forms boroxine anhydrides (stability studies) ~9.7

Key Findings :

  • Pyridinyl vs. Phenyl: Pyridinyl boronic acids generally exhibit higher solubility in aqueous media and stronger interactions with enzymes like β-lactamases due to the nitrogen’s hydrogen-bonding capacity .
  • Electron-Donating Groups : Methoxy groups increase pKa (e.g., 4-methoxybenzeneboronic acid: pKa ~9.7), reducing diol-binding efficiency at neutral pH compared to fluorine-substituted analogs .
Borinic Acids

Borinic acids (R₂BOH) represent a distinct class with unique properties:

Compound Name Structure Key Properties/Applications Reference
Diphenylborinic acid (C₆H₅)₂BOH High affinity for catechol (Kₐ ~10³ M⁻¹)
Alkyldiborinic acids R₁R₂BOH Catalysis and diol recognition

Key Findings :

  • Affinity Differences : Borinic acids exhibit ~10× higher association constants for diols (e.g., catechol) than boronic acids, attributed to reduced steric hindrance and optimized Lewis acidity .
  • Therapeutic Potential: While this compound is tailored for enzyme inhibition, borinic acids are emerging in catalysis and diagnostics .

Biological Activity

(3-Fluoro-5-methylpyridin-2-yl)boronic acid is an organoboron compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₇BFNO₂ and features a boronic acid group attached to a pyridine ring. The specific substitution pattern, with a fluorine atom at the 3-position and a methyl group at the 5-position, imparts unique electronic and steric properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an enzyme inhibitor, particularly targeting proteases and kinases involved in various cellular processes. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It binds to the active sites of enzymes, blocking their activity.
  • Formation of Covalent Bonds : The boronic acid group interacts with hydroxyl groups on serine residues in enzymes, leading to inhibition.

Medicinal Chemistry

This compound has been explored for its potential in drug development due to its ability to inhibit specific enzymes involved in disease pathways. Some key findings include:

  • Inhibition of Kinases : Studies have shown that this compound can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases, including cancer and Alzheimer's disease .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines, making it a candidate for further exploration in oncology .

Case Studies

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(2-Fluoro-5-methylpyridin-3-yl)boronic acidModerate GSK-3 inhibitionSimilar binding interactions
4-Methoxyphenylboronic acidAnticancer propertiesEnzyme inhibition via covalent bonding
2-Fluoro-3-methylpyridine-5-boronic acidAntiviral activityInhibition of viral proteases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Fluoro-5-methylpyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-5-fluoro-2-methylpyridine) react with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key parameters include:

  • Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) .

  • Solvents : Tetrahydrofuran (THF) or dioxane at reflux (~80–100°C) .

  • Bases : Potassium carbonate or sodium hydroxide to facilitate transmetallation .

  • Yields : Typically range from 60–85%, depending on halogen reactivity and steric hindrance .

    Reaction Component Example Impact on Yield
    CatalystPd(dppf)Cl₂Higher selectivity for aryl-B
    SolventTHFOptimal for Pd stability
    BaseK₂CO₃Balances reactivity and pH

Q. How is this compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirms substitution pattern on the pyridine ring and boronic acid presence (δ ~7–8 ppm for aromatic protons; δ ~30 ppm for boron in ¹¹B NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 170.05) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What solvents and storage conditions ensure stability of this boronic acid?

  • Stability : The compound is hygroscopic and prone to protodeboronation under acidic or aqueous conditions.
  • Recommended Solvents : Dry THF, dimethylformamide (DMF), or dichloromethane for reactions .
  • Storage : –20°C under inert gas (argon/nitrogen) with desiccants .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for sterically hindered substrates using this boronic acid?

  • Challenges : Steric hindrance from the 3-fluoro and 5-methyl groups reduces coupling efficiency with bulky aryl halides.
  • Optimization Strategies :

  • Catalyst Screening : Bulky ligands (e.g., SPhos) improve turnover in congested systems .
  • Microwave Assistance : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >70% .
  • Additives : Silver oxide (Ag₂O) enhances electrophilicity of aryl halides .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the pyridine ring?

  • Electronic Effects : The fluorine atom at position 3 acts as an electron-withdrawing group, directing nucleophilic attack to position 4 or 6 via resonance stabilization .
  • Computational Support : Density functional theory (DFT) calculations show lower activation energy for substitution at the para position relative to the meta-fluorine .

Q. How does this boronic acid interact with glycoproteins or enzymes in biological systems?

  • Mechanism : The boronic acid group forms reversible esters with diols (e.g., serine proteases or glycosylated proteins) .
  • Case Study : In glucose-sensing applications, similar boronic acids bind to vicinal diols on glycoproteins, altering electrochemical signals in polymer-based sensors .

Q. What computational methods predict the compound’s reactivity in diverse reaction environments?

  • Tools :

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on boronic acid stability .
    • Example : MD simulations in aqueous solutions show rapid hydrolysis at pH < 6, aligning with experimental protodeboronation data .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to reconcile these?

  • Key Factors :

  • Substrate Purity : Impurities in commercial aryl halides (e.g., residual water) reduce yields .
  • Oxygen Sensitivity : Pd catalysts deactivate in the presence of O₂; rigorous degassing improves reproducibility .
    • Resolution : Standardize protocols using anhydrous solvents and inert atmospheres for comparative studies .

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